molecular formula C10H14O B1222856 4-Phenyl-2-butanol CAS No. 2344-70-9

4-Phenyl-2-butanol

Cat. No.: B1222856
CAS No.: 2344-70-9
M. Wt: 150.22 g/mol
InChI Key: GDWRKZLROIFUML-UHFFFAOYSA-N
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Description

4-Phenyl-2-butanol is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Phenyl-2-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes racemization efficiently at room temperature in the presence of a base, catalyzed by (η5-pentaphenylcyclopentadienyl)RuCl(CO)2 . Additionally, this compound can react with sulfuric acid to yield a polymer . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes modulation of enzyme activity and interaction with cellular receptors, which can alter cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it undergoes racemization catalyzed by a ruthenium complex, indicating its ability to interact with metal-containing enzymes . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its stability may be influenced by environmental conditions such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes more pronounced at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s function and interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2-butanol can be synthesized through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-phenyl-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 4-Phenyl-2-butanone.

    Reduction: 4-Phenylbutane.

    Substitution: 4-Phenyl-2-chlorobutane.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Phenyl-2-butanol can be compared with other similar compounds, such as 4-phenyl-2-butanone and 4-phenylbutane:

    4-Phenyl-2-butanone: This compound is a ketone and serves as a precursor in the synthesis of this compound.

    4-Phenylbutane: This compound is a hydrocarbon and represents the fully reduced form of this compound.

Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWRKZLROIFUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862904
Record name 4-Phenylbutan-2-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a floral-fruity, herbaceous odour
Record name 4-Phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

123.00 to 124.00 °C. @ 15.00 mm Hg
Record name 4-Phenyl-2-butanol
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URL http://www.hmdb.ca/metabolites/HMDB0031613
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Phenyl-2-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.977-0.983
Record name 4-Phenyl-2-butanol
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CAS No.

2344-70-9
Record name 4-Phenyl-2-butanol
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Record name 2344-70-9
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Record name 4-Phenylbutan-2-ol
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Record name 4-phenylbutan-2-ol
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Record name 4-PHENYL-2-BUTANOL
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Record name 4-Phenyl-2-butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
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RuClCp
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730.95 mg
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19.8%
Yield
80.2%

Synthesis routes and methods IV

Procedure details

Benzylacetone (7.5 mL, 50 mmol) was dissolved in ethanol (50 mL) and cooled to 0° C. Sodium borohydride (1.89 g, 50 mmol, 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone by tlc analysis, so the mixture was poured into water (50 mL) and ether (50 mL). The layers were separated and the aqueous layer was extracted with ether (2×25 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (50 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1c (6.86 g; 91%). 1H nmr (300 MHz, CDCl3): 7.38-7.15 (5H, m); 3.85 (1H, m(6), J=6.17 Hz); 2.82-2.61 (2H, m); 1.79 (2H, q, J=7.12 Hz); 1.421 (1H, s); 1.236 (3H, d, J=6.09 Hz). IR (neat film, cm-1): 3250 (b); 2900 (b). EIMS (m/e): 150 (M+).
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7.5 mL
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50 mL
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50 mL
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91%

Synthesis routes and methods V

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
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R,R-1,2-bis(2,5-dimethylphospholano)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2-butanol
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4-Phenyl-2-butanol
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4-Phenyl-2-butanol
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4-Phenyl-2-butanol
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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-2-butanol?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: Is there any information available regarding the spectroscopic data of this compound?

A2: While the provided research doesn't go into specific spectroscopic details, it does mention the use of various techniques like GC-MS [, , ], (2)H NMR [], and X-ray diffraction [] to characterize this compound and its derivatives. These methods provide insights into the compound's structure and properties.

Q3: What are some methods for synthesizing this compound?

A3: Several methods for producing this compound are described in the research:

  • Reaction of Benzylmagnesium Halide with Isobutylene Oxide: This method is described in a patent for preparing 2-Methyl-4-phenylbutan-2-ol [].
  • Reaction of Styrene with Isopropanol: This approach, followed by heterogeneous catalytic hydrogenation, is detailed in patents focusing on the production of 4-Cyclohexyl-2-methyl-2-butanol [, ].
  • Biotransformation of Benzyl Acetone: This environmentally friendly approach utilizes microorganisms like Pseudomonas aeruginosa and Aspergillus niger to selectively reduce benzyl acetone to this compound [].

Q4: Can this compound be produced enantioselectively?

A4: Yes. Research indicates that enantiomerically pure (S)-4-Phenyl-2-butanol can be produced using enzyme-catalyzed reduction of the corresponding ketone in an enzyme membrane reactor coupled with membrane-based extraction []. Other studies highlight the use of Candida parapsilosis ATCC 7330 for deracemization, yielding the (R)-enantiomer with high enantiomeric excess []. Baker's yeast has also been employed for the synthesis of (2S,3S)-3-Bromo-4-phenylbutan-2-ol from α-bromoenones [, ].

Q5: What are the primary applications of this compound?

A5: this compound is primarily known for its fragrance properties. It's used as an odorant in various applications [, ]. It also serves as a key intermediate in the synthesis of pharmaceuticals, particularly HIV protease inhibitors [, ].

Q6: How does the structure of this compound relate to its fragrance?

A6: While specific structure-odor relationships are complex, research suggests that the position of the hydroxyl group and the presence of the phenyl ring in this compound influence its supramolecular structure []. This structure, in turn, plays a role in how it interacts with olfactory receptors, contributing to its perceived odor.

Q7: How stable is this compound under different conditions?

A7: Research on related compounds with similar structures suggests that the stability of this compound can be influenced by factors like temperature, solvent, and pH. For example, in the biotransformation of benzyl acetone, optimal conditions for different microorganisms were identified, suggesting that temperature and pH impact both the reaction rate and enzyme stability [].

Q8: Can enzymes be used to modify this compound?

A9: Yes, enzymes can be used for the stereoselective transformation of this compound. Research demonstrates the successful conversion of racemic this compound into either the (S)- or (R)-enantiomer of the corresponding amine using a one-pot enzymatic cascade with in-situ cofactor recycling [].

Q9: Which enzymes are involved in these biocatalytic transformations?

A10: The enzymatic cascade mentioned for converting this compound to chiral amines employs two enantio-complementary alcohol dehydrogenases, NADH and NADPH oxidase (for cofactor recycling), and either (S)- or (R)-enantioselective transaminase [].

Q10: What are the advantages of using biocatalysts for such reactions?

A11: Biocatalytic approaches offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. For instance, the use of Lactobacillus kefiri P2 for the production of (R)-2-methyl-1-phenylpropan-1-ol (a compound structurally similar to this compound) is highlighted as a "cheap, clean and eco-friendly process" [].

Q11: Have computational methods been applied in the study of this compound?

A12: While the research provided doesn't directly involve computational studies on this compound, it alludes to the use of molecular dynamics simulations in the context of identifying potential SARS-CoV-2 inhibitors based on a this compound derivative [].

Q12: How do structural modifications affect the biological activity of this compound derivatives?

A13: Research on a series of ruthenium complexes containing this compound as a ligand explored the impact of fluorinated phosphine ligands on anticancer activity []. The study found that the introduction of fluorine atoms significantly enhanced the cytotoxic activity of the complexes.

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